molecular formula C6H13NO B2559692 Ethyl 2-methylpropanimidoate CAS No. 1069-52-9

Ethyl 2-methylpropanimidoate

Cat. No.: B2559692
CAS No.: 1069-52-9
M. Wt: 115.176
InChI Key: ZXZQXWVPGASIQP-UHFFFAOYSA-N
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Description

Ethyl 2-methylpropanimidoate is an organic compound with the molecular formula C₆H₁₃NO. It is classified as an ester and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its irritant properties and is commonly used as a building block in organic synthesis .

Scientific Research Applications

Ethyl 2-methylpropanimidoate has diverse applications in scientific research, including:

Safety and Hazards

The safety and hazards associated with Ethyl 2-methylpropanimidoate are not well-documented in the literature .

Biochemical Analysis

Biochemical Properties

It is known that esters, the class of compounds to which Ethyl 2-methylpropanimidoate belongs, are produced by the reaction of acids with alcohols . This suggests that this compound might interact with enzymes involved in ester formation and breakdown, such as esterases or lipases.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Based on its structure, it could potentially act as a substrate for enzymes involved in ester metabolism. For instance, it might be hydrolyzed by esterases into its constituent alcohol and carboxylic acid .

Temporal Effects in Laboratory Settings

It is known that esters can undergo hydrolysis over time, especially in the presence of water and heat . This could potentially affect the stability and long-term effects of this compound in in vitro or in vivo studies.

Metabolic Pathways

As an ester, it could potentially be involved in ester metabolism pathways, which involve the enzymatic hydrolysis of esters into alcohols and carboxylic acids .

Transport and Distribution

Given its small size and hydrophobic nature, it might be able to passively diffuse across cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methylpropanimidoate can be synthesized through the reaction of ethyl chloroacetate with ammonia. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylpropanimidoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Ethyl 2-methylpropanimidoate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its versatility in various chemical reactions and applications sets it apart from other esters .

Properties

IUPAC Name

ethyl 2-methylpropanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-8-6(7)5(2)3/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZQXWVPGASIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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